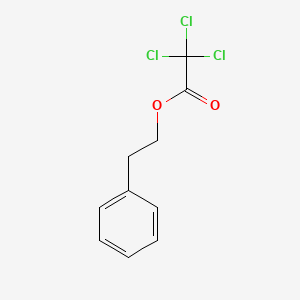

2-Phenylethyl trichloroacetate

Description

Contextualization of Trichloroacetate (B1195264) Esters in Advanced Synthetic Chemistry

Trichloroacetate esters are a class of organic compounds recognized for their distinct reactivity, largely dictated by the presence of the trichloromethyl group. This group exerts a strong electron-withdrawing inductive effect, which significantly enhances the electrophilicity of the carbonyl carbon. This property makes trichloroacetate esters susceptible to nucleophilic attack and useful in a variety of synthetic transformations.

In the realm of protecting group chemistry, trichloroacetate esters can serve as protecting groups for alcohols. chemical-suppliers.eu Their stability under certain conditions and their selective removal under others make them valuable tools in multi-step syntheses of complex molecules. researchgate.net The reactivity of the trichloroacetyl group also allows for its participation in specific chemical reactions, including rearrangements and the formation of other functional groups. researchgate.net

Significance of Phenylethyl Moieties in Chemical Synthesis

The 2-phenylethyl moiety is a common structural motif found in a vast array of natural products and synthetic compounds, particularly in the field of medicinal chemistry. echemi.com This structural unit is a key component of many endogenous compounds, including neurotransmitters and hormones. core.ac.uk Its presence in a molecule can significantly influence its biological activity, often by facilitating interactions with biological targets such as receptors and enzymes. chemicalbook.commdpi.com

The phenylethyl group can be modified in numerous ways to alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. rsc.org Its incorporation into a molecule can impact factors such as lipophilicity, metabolic stability, and binding affinity. researchgate.net Consequently, the 2-phenylethyl scaffold is a privileged structure in drug discovery and development. echemi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71965-07-6 |

|---|---|

Molecular Formula |

C10H9Cl3O2 |

Molecular Weight |

267.5 g/mol |

IUPAC Name |

2-phenylethyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C10H9Cl3O2/c11-10(12,13)9(14)15-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

ZIOAZUXFQCBCKA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C(Cl)(Cl)Cl |

Other CAS No. |

71965-07-6 |

Origin of Product |

United States |

Chemical Properties and Synthesis of 2 Phenylethyl Trichloroacetate

The physical and chemical properties of 2-phenylethyl trichloroacetate (B1195264) are a direct consequence of its molecular structure.

Table 1: Physicochemical Properties of 2-Phenylethyl Trichloroacetate

| Property | Value |

|---|---|

| Molecular Weight | 267.536 g/mol echemi.com |

| Density | 1.386 g/cm³ echemi.com |

| Boiling Point | 312.1 °C echemi.com |

| Flash Point | 123.4 °C echemi.com |

| Refractive Index | 1.548 echemi.com |

The synthesis of this compound typically involves the esterification of 2-phenylethanol (B73330) with a derivative of trichloroacetic acid. A common method is the reaction of 2-phenylethanol with trichloroacetyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, trichloroacetic anhydride (B1165640) can be used as the acylating agent. The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the 2-phenylethanol attacks the electrophilic carbonyl carbon of the trichloroacetyl group.

Applications of 2 Phenylethyl Trichloroacetate in Advanced Organic Synthesis

Utility as a Building Block in Multi-Step Synthesisprepchem.comtrine.eduumontreal.cavapourtec.comsigmaaldrich.comrsc.org

In the realm of multi-step organic synthesis, the strategic disconnection of a target molecule into smaller, readily available building blocks is a fundamental concept. trine.edusigmaaldrich.com 2-Phenylethyl trichloroacetate (B1195264) can be envisioned as a valuable bifunctional building block. The 2-phenylethyl motif is a common structural element in a wide array of natural products and pharmaceutically active compounds. The trichloroacetate group, on the other hand, serves as a versatile functional handle that can be transformed into various other functionalities or used as a leaving group.

A key advantage of using 2-Phenylethyl trichloroacetate would be the ability to introduce the 2-phenylethyl group into a molecule early in a synthetic sequence. The robust nature of the trichloroacetate ester would likely allow it to withstand a variety of reaction conditions used to elaborate other parts of the molecule. Subsequently, the trichloroacetate group could be hydrolyzed to the corresponding alcohol, which could then participate in further transformations such as oxidations, esterifications, or conversions to leaving groups for nucleophilic substitution reactions.

One example of a multi-step synthesis where a related compound is used involves the synthesis of 2-(2-phenylethyl)-4-(3-phenyl-propyl)-4H-furo[2,3-g]-1,3,2-benzodioxaborin. prepchem.com In this synthesis, 5-hydroxy-2-(2-phenylethyl)-2,3-di-hydrobenzofuran is a key starting material, highlighting the utility of the 2-phenylethyl group as a foundational element. prepchem.com The synthesis proceeds by reacting this compound with phenyl-boronic acid and 4-phenylbutyraldehyde in the presence of trichloroacetic acid. prepchem.com

Table 1: Potential Transformations of the Trichloroacetate Group

| Starting Material | Reagents and Conditions | Product |

| R-O-C(O)CCl₃ | 1. Base (e.g., LiOH, NaOH), H₂O2. Acid workup | R-OH (Alcohol) |

| R-O-C(O)CCl₃ | Reducing agent (e.g., LiAlH₄) | R-OH (Alcohol) |

| R-O-C(O)CCl₃ | Nucleophile (e.g., R'NH₂) | R-O-C(O)NHR' (Carbamate) |

Participation in Carbon-Carbon Bond-Forming Reactionsnih.govalevelchemistry.co.ukvanderbilt.edursc.orgnih.gov

Carbon-carbon bond formation is the cornerstone of organic synthesis, allowing for the construction of the carbon skeletons of complex organic molecules. nih.govalevelchemistry.co.ukrsc.orgnih.gov While the 2-phenylethyl portion of the molecule is generally unreactive in standard C-C bond-forming reactions, the trichloroacetate moiety can be a precursor to reactive intermediates.

For instance, treatment of a trichloroacetate ester with a suitable base could potentially lead to the formation of a dichloroketene (B1203229) via an elimination reaction. Dichloroketenes are highly reactive species that readily undergo [2+2] cycloadditions with alkenes and alkynes to form four-membered rings. This strategy provides a powerful method for the construction of cyclobutanone (B123998) and cyclobutenone derivatives, which are valuable intermediates in organic synthesis.

Furthermore, the trichloroacetate group can be used to activate an adjacent position for C-C bond formation. For example, in the context of certain enzymatic reactions, the electronic properties of the trichloroacetate group could influence the reactivity of neighboring carbon atoms. nih.gov

The field of C-C bond formation is vast and encompasses a wide range of reactions, including: alevelchemistry.co.ukvanderbilt.edu

Aldol reactions: The reaction of an enolate with a carbonyl compound.

Wittig reaction: The reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. alevelchemistry.co.uk

Grignard reactions: The addition of an organomagnesium halide to a carbonyl group.

Heck reaction: The palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. alevelchemistry.co.uk

While direct participation of this compound in these specific named reactions is not documented, the principles underlying these transformations highlight the potential for creative applications of this compound in the synthesis of novel carbon skeletons.

Potential for Stereoselective Transformations (indirectly through trichloroacetic acid in chiral syntheses)clockss.orgorganic-chemistry.orgbeilstein-journals.orgnih.govpwr.edu.planu.edu.auiranchembook.ir

The trichloroacetate group itself is not chiral. However, its precursor, trichloroacetic acid, and related derivatives play a significant role in stereoselective transformations. clockss.orgorganic-chemistry.orgnih.gov Chiral synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities.

One area where trichloroacetyl groups are utilized is in the synthesis of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, trichloroacetylated cyclic amines have been used as key intermediates in the synthesis of chiral azabicyclo-N-oxyls. clockss.org

Furthermore, trichloroacetic acid can be used in combination with chiral catalysts to achieve enantioselective transformations. For example, the catalyzed reaction of trichloroacetic acid with aldehydes, followed by oxidation, is a method for synthesizing trichloromethyl ketones, which are useful precursors for chiral α-amino and α-hydroxy acids. organic-chemistry.org The use of chiral ligands in these catalytic systems can lead to the preferential formation of one enantiomer over the other.

In the context of this compound, while the ester itself is achiral, it could be used in reactions involving chiral reagents or catalysts to generate chiral products. For instance, a prochiral substrate containing a this compound group could be selectively transformed by a chiral enzyme or a chiral metal complex.

Table 2: Examples of Trichloroacetate-Related Moieties in Chiral Synthesis

| Reaction Type | Role of Trichloroacetate Moiety | Example Application | Reference |

| Asymmetric Catalysis | Precursor to reactive intermediate | Synthesis of chiral α-amino and α-hydroxy acids from trichloromethyl ketones. | organic-chemistry.org |

| Chiral Auxiliary | Part of a chiral directing group | Synthesis of chiral azabicyclo-N-oxyls from trichloroacetylated cyclic amines. | clockss.org |

| Stereoselective Rearrangement | Activating group | Synthesis of protected chiral vicinal diaminoalcohols from bistrichloroacetimidates. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Analysis Techniques for Structural Elucidaion

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Phenylethyl trichloroacetate (B1195264), providing detailed information on its atomic connectivity, functional groups, and electronic properties.

High-Resolution NMR spectroscopy is the most powerful tool for unambiguous structure determination. The predicted ¹H and ¹³C NMR chemical shifts for 2-Phenylethyl trichloroacetate in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are based on the distinct electronic environments of each nucleus.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the phenylethyl moiety. The aromatic protons on the phenyl ring would appear as a multiplet in the typical aromatic region. The two methylene (B1212753) groups (-CH₂-) form an ethyl system, which would present as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the electron-withdrawing trichloroacetate group is significantly deshielded and appears further downfield.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The carbonyl carbon of the ester and the carbon of the trichloromethyl group are particularly diagnostic, appearing at the low-field end of the spectrum. The phenyl group will show characteristic signals in the aromatic region, while the two aliphatic methylene carbons will be found in the upfield region.

Interactive Table: Predicted NMR Spectroscopic Data for this compound in CDCl₃

| ¹H NMR Data | ¹³C NMR Data | |||

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 7.35 - 7.20 | Multiplet | C₆H ₅- | ~ 161.5 | C =O (Ester) |

| ~ 4.55 | Triplet | -O-CH ₂- | ~ 137.0 | C₆H₅-C - (ipso) |

| ~ 3.05 | Triplet | C₆H₅-CH ₂- | ~ 129.0 | C₆H₅- (ortho/meta) |

| ~ 127.0 | C₆H₅- (para) | |||

| ~ 92.5 | -C Cl₃ | |||

| ~ 69.0 | -O-C H₂- | |||

| ~ 35.5 | C₆H₅-C H₂- |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band for the ester carbonyl (C=O) stretch. The frequency of this band is expected to be higher than that of a typical alkyl acetate (B1210297) due to the strong electron-withdrawing inductive effect of the three chlorine atoms on the adjacent carbon. Other key absorptions include C-O stretching, C-Cl stretching, and various vibrations associated with the aromatic ring and aliphatic C-H bonds.

Raman Spectroscopy: While many bands are active in both IR and Raman, Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring and the C-C backbone would be expected to produce strong signals. The C=O stretch is also Raman active.

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~ 3100 - 3000 | ~ 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~ 2980 - 2850 | ~ 2980 - 2850 | Medium |

| Ester C=O Stretch | ~ 1765 | ~ 1765 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | ~ 1605, 1495 | ~ 1605, 1495 | Medium |

| C-O Stretch | ~ 1220 | Weak | Strong |

| C-Cl Stretch | ~ 800 - 700 | ~ 800 - 700 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound (C₁₀H₉Cl₃O₂) is approximately 266.53 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) cluster, with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in peaks at M, M+2, M+4, and M+6. Electron ionization (EI) would lead to predictable fragmentation patterns. The primary fragmentation would likely involve the cleavage of the ester bond. Key fragment ions that are expected to be observed include the phenylethyl cation and the tropylium (B1234903) ion, which is a common rearrangement product for benzyl-containing compounds.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Structural Formula |

| 266 (and isotopic peaks) | Molecular Ion | [C₁₀H₉Cl₃O₂]⁺ |

| 149 | [M - CCl₃]⁺ | [C₆H₅CH₂CH₂OCO]⁺ |

| 117 | Trichloroacetyl cation | [Cl₃CCO]⁺ |

| 105 | Phenylethyl cation | [C₆H₅CH₂CH₂]⁺ |

| 104 | Styrene radical cation | [C₆H₅CH=CH₂]⁺· |

| 91 | Tropylium ion (rearrangement) | [C₇H₇]⁺ |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in this compound is the phenyl group. The trichloroacetate portion of the molecule does not absorb significantly in the standard UV-Vis range (200-800 nm). The spectrum is therefore expected to be very similar to that of other 2-phenylethyl derivatives, such as 2-phenylethanol (B73330). nist.gov The absorption is due to π → π* transitions within the benzene (B151609) ring, which typically shows a series of fine-structured bands in the 240-270 nm region.

Interactive Table: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value | Associated Transition |

| λₘₐₓ | ~ 260 - 270 nm | π → π* (Benzene ring) |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the quantitative determination of its purity.

Given the compound's structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Due to its expected volatility, GC is an excellent method for purity analysis. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5), would be appropriate. Temperature programming would be used to ensure good peak shape and resolution. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD) for high-sensitivity detection of the chlorinated compound. thermofisher.com GC coupled with a Mass Spectrometer (GC-MS) would allow for both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most likely method for the analysis of this moderately polar compound. A C18 stationary phase would effectively retain the molecule. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Isocratic or gradient elution could be employed to achieve optimal separation from any starting materials or byproducts. Detection would be readily accomplished using a UV detector set to one of the absorption maxima of the phenyl group (~265 nm). academicjournals.org

Interactive Table: Proposed Chromatographic Conditions for this compound

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method |

| GC | 5% Phenyl Polysiloxane | Helium or Hydrogen | FID, ECD, or MS |

| HPLC | C18 Silica | Acetonitrile / Water Gradient | UV-Vis (e.g., 265 nm) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of 2-Phenylethyl trichloroacetate (B1195264). These studies provide a detailed picture of how electrons are distributed within the molecule and the energies associated with its different conformations and electronic states.

Detailed investigations would typically use a method like DFT with a basis set such as B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. Such studies yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Key energetic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, intramolecular interactions like hydrogen bonding, and the stability arising from hyperconjugative interactions.

Table 1: Calculated Electronic Properties of 2-Phenylethyl trichloroacetate Note: The following data are representative examples derived from typical DFT calculations and are for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.8 Debye |

| NBO Charge on Carbonyl Carbon | +0.65 e |

| NBO Charge on Carbonyl Oxygen | -0.58 e |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound, this could involve studying its formation (esterification of 2-phenylethanol (B73330) with a trichloroacetic acid derivative) or its subsequent reactions, such as hydrolysis or thermal decomposition.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. Methods like DFT are used to locate the geometry of transition states—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and, consequently, its rate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state correctly connects the intended reactants and products.

Table 2: Example Energy Profile for a Hypothetical Reaction of this compound Note: The following data are representative examples for a hypothetical hydrolysis reaction and are for illustrative purposes.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (Ester + H₂O) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +18.5 |

| Tetrahedral Intermediate | +12.0 |

| Transition State 2 (Proton Transfer) | +15.5 |

| Transition State 3 (Leaving Group Departure) | +21.0 |

| Products (Acid + Alcohol) | -5.0 |

Predictive Modeling of Reactivity and Selectivity

Building upon the foundational data from electronic structure and mechanistic studies, computational models can be developed to predict the reactivity and selectivity of this compound in various chemical transformations. These models often correlate calculated molecular properties (descriptors) with experimentally observed outcomes.

For example, the calculated HOMO and LUMO energies can predict how the molecule will behave as an electrophile or nucleophile. The molecular electrostatic potential (MEP) map, another quantum chemical output, visually indicates the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

In more advanced applications, machine learning algorithms can be trained on datasets of computationally derived descriptors and experimental reaction outcomes to create predictive models. Such models could forecast the yield or regioselectivity of reactions involving this compound under different conditions or with different reagents, even for reactions that have not yet been performed experimentally. This data-driven approach accelerates the discovery and optimization of chemical reactions.

Table 3: Key Computational Descriptors for Predictive Modeling of this compound Note: The following data are representative examples of descriptors used in predictive models and are for illustrative purposes.

| Descriptor | Definition | Predicted Implication |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Susceptibility to nucleophilic attack |

| MEP Minimum | Most negative electrostatic potential | Site for electrophilic attack |

| NBO Charge on C=O Carbon | Calculated partial charge on the carbonyl carbon | Electrophilicity of the ester group |

| Calculated pKa | Predicted acid dissociation constant of α-protons | Likelihood of enolate formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.